

Ferrous glycinate application in animal feed formulation research

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Compound of Interest

Compound Name: Ferric glycinate

Cat. No.: B057148

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Application Notes: Ferrous Glycinate in Animal Feed Formulation

Introduction

Ferrous glycinate, a metal amino acid chelate, is an organic iron source increasingly utilized in animal feed formulations. It is formed by the chelation of one mole of ferrous iron with two moles of glycine. This structure enhances its stability and bioavailability compared to inorganic iron sources like ferrous sulfate. The neutral charge of the chelate minimizes its interaction with other dietary components, such as phytic acid and other minerals, which can otherwise inhibit iron absorption. Consequently, ferrous glycinate offers a highly efficient method for preventing and treating iron deficiency anemia in livestock and aquaculture, leading to improved growth performance, feed efficiency, and overall animal health.

Mechanism of Action and Advantages

The primary advantage of ferrous glycinate lies in its superior absorption mechanism. Unlike inorganic iron, which is absorbed through the DMT1 (Divalent Metal Transporter 1) pathway, ferrous glycinate is partially absorbed through amino acid transporters in the small intestine. This alternative pathway is less saturated and less prone to competitive inhibition, leading to higher bioavailability.

Key benefits include:

- **Enhanced Bioavailability:** Studies consistently show that the relative bioavailability of ferrous glycinate is significantly higher than that of ferrous sulfate.
- **Improved Growth Performance:** Enhanced iron status supports higher hemoglobin levels, improved oxygen transport, and increased metabolic efficiency, resulting in better average daily gain (ADG) and feed conversion ratio (FCR).
- **Reduced Pro-oxidant Effects:** The chelated structure of ferrous glycinate reduces the amount of free iron in the gastrointestinal tract, minimizing oxidative stress on the intestinal mucosa.
- **Lower Environmental Impact:** Higher bioavailability means less iron is excreted into the environment, reducing the mineral load in manure.

Experimental Protocols

Protocol 1: Evaluating the Effect of Ferrous Glycinate on Growth Performance and Iron Status in Weanling Pigs

1. **Objective:** To compare the effects of dietary supplementation with ferrous glycinate versus ferrous sulfate on the growth performance, hematological parameters, and tissue iron content of weanling pigs.

2. **Experimental Design:**

- **Animals:** A total of 120 weanling pigs (21 days of age), balanced for initial body weight and sex.
- **Housing:** Pigs are housed in pens with controlled temperature and ad libitum access to feed and water.
- **Duration:** 28 days.
- **Treatments:**
 - **Control Group:** Basal corn-soybean meal diet (iron-deficient).
 - **FS Group:** Basal diet + 100 mg/kg iron from ferrous sulfate.

- FG Group: Basal diet + 100 mg/kg iron from ferrous glycinate.
- Randomization: Pigs are randomly allocated to the three treatment groups, with multiple replicate pens per treatment.

3. Diet Formulation:

- A basal diet is formulated to meet or exceed the nutritional requirements of weanling pigs, with the exception of iron.
- The respective iron sources are premixed with a carrier (e.g., corn starch) and then thoroughly mixed into the basal diet to ensure uniform distribution.

4. Data Collection and Sample Analysis:

- Growth Performance: Body weight is recorded at the beginning (day 0) and end (day 28) of the trial. Feed intake per pen is recorded daily. ADG, average daily feed intake (ADFI), and FCR are calculated.
- Blood Sampling: On days 0, 14, and 28, blood samples are collected from the jugular vein into heparinized and EDTA-containing tubes.
- Hematological Analysis: Hemoglobin (Hb) concentration, hematocrit (HCT), and red blood cell (RBC) count are determined using an automated hematology analyzer. Serum iron (SI) and total iron-binding capacity (TIBC) are measured using colorimetric methods.
- Tissue Analysis: At the end of the trial (day 28), a subset of pigs from each group is euthanized to collect liver and spleen samples. The iron concentration in these tissues is determined by atomic absorption spectrophotometry after acid digestion.

5. Statistical Analysis: Data are analyzed using ANOVA with the pen as the experimental unit. Differences between treatment means are compared using Tukey's test. A p-value of < 0.05 is considered statistically significant.

Experimental Workflow Diagram



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Caption: Workflow for evaluating ferrous glycinate in weanling pigs.

Data Presentation

Table 1: Growth Performance in Weanling Pigs Supplemented with Different Iron Sources

Parameter	Control (Basal Diet)	Ferrous Sulfate (100 mg/kg)	Ferrous Glycinate (100 mg/kg)
Initial Body Weight (kg)	6.5 ± 0.2	6.6 ± 0.2	6.5 ± 0.3
Final Body Weight (kg)	10.2 ± 0.5	12.5 ± 0.6	13.8 ± 0.7
Average Daily Gain (g/day)	132 ± 15	211 ± 18	261 ± 20
Feed Conversion Ratio	1.95 ± 0.10	1.68 ± 0.08	1.55 ± 0.07

Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.

Table 2: Hematological and Tissue Iron Status in Weanling Pigs

Parameter	Control (Basal Diet)	Ferrous Sulfate (100 mg/kg)	Ferrous Glycinate (100 mg/kg)
Hemoglobin (g/dL)	8.5 ± 0.4	10.2 ± 0.5	11.8 ± 0.6
Serum Iron (µg/dL)	45 ± 5	88 ± 7	115 ± 9
Liver Iron (mg/kg, dry wt)	150 ± 20	280 ± 25	390 ± 30
Spleen Iron (mg/kg, dry wt)	210 ± 22	350 ± 28	480 ± 35

Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes.

Signaling Pathway

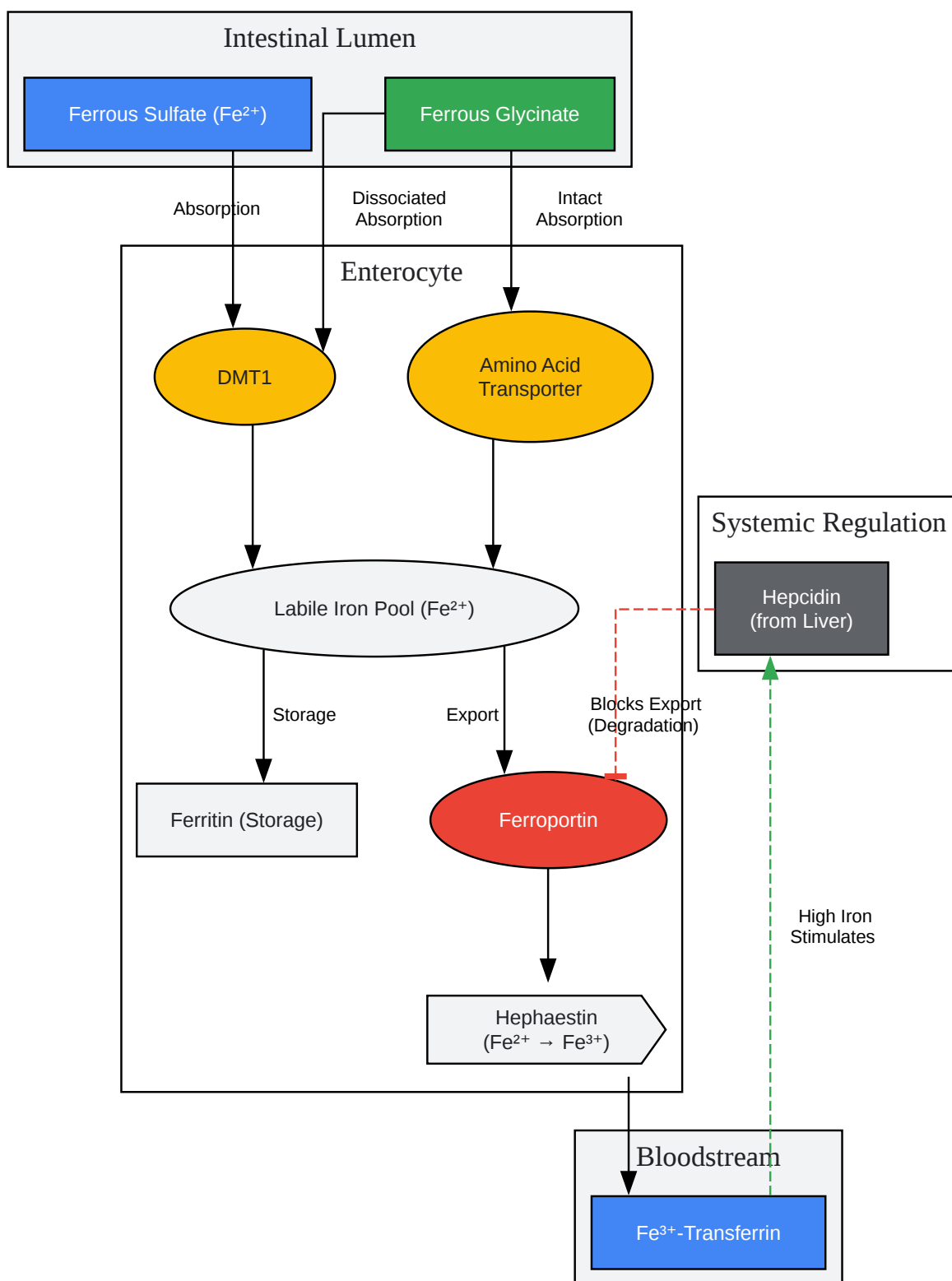
Iron Absorption and Metabolism in Intestinal Enterocytes

Iron homeostasis is a tightly regulated process. In the case of dietary iron supplementation, the absorption in the duodenum is a critical control point. Inorganic iron (Fe^{2+}) is primarily transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1). In contrast, ferrous glycinate can be absorbed both as the intact chelate via amino acid transporters and as free iron after dissociation.

Once inside the enterocyte, iron enters the intracellular labile iron pool. It can then be stored within the protein ferritin or exported into the bloodstream via the transporter ferroportin (FPN1). The export process requires iron to be oxidized from its ferrous (Fe^{2+}) to its ferric (Fe^{3+}) state by the enzyme hephaestin. In the blood, ferric iron binds to transferrin for transport to various tissues, including the bone marrow for hemoglobin synthesis.

The systemic regulation of iron is primarily controlled by the hormone hepcidin, which is synthesized in the liver. High levels of circulating iron or inflammatory signals stimulate hepcidin production. Hepcidin then binds to ferroportin, causing its internalization and degradation. This action effectively blocks iron export from enterocytes and macrophages, thereby reducing systemic iron availability. The higher bioavailability of ferrous glycinate leads to a more efficient increase in serum iron, which in turn can modulate the hepcidin-ferroportin axis.

Diagram of Intestinal Iron Absorption Pathway



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Caption: Cellular pathways for iron absorption and regulation.

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